LON-WEI-f8a636e2-1
Description
Its identifier ("f8a636e2-1") suggests it is part of a proprietary series, likely optimized for catalytic or material science applications. Current research gaps necessitate inferring properties from structurally analogous compounds listed in industrial databases .
Properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(22-13-17-10-6-12-26-17)19(15-7-2-1-3-8-15)23-14-16-9-4-5-11-18(16)21(23)25/h1-12,19H,13-14H2,(H,22,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJCTBSXJGSQA-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LON-WEI-f8a636e2-1 involves a multi-step process that typically starts with the preparation of key intermediates. These intermediates undergo various chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and the availability of raw materials. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
LON-WEI-f8a636e2-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
LON-WEI-f8a636e2-1 has a broad spectrum of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets.
Industry: In industrial applications, this compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of LON-WEI-f8a636e2-1 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize LON-WEI-f8a636e2-1, two structurally and functionally analogous compounds are selected from industrial registries (Table 1).
Table 1: Key Properties of this compound and Comparable Compounds
Structural Comparison
- Its nitrogen-sulfur ligand system enhances charge transfer in optoelectronic applications, whereas this compound may prioritize stability under oxidative conditions .
- Al2CaFe2MgO14P2: A multimetallic oxide with high thermal resilience, contrasting with this compound’s presumed niche in catalysis. Its aluminophosphate framework provides rigidity, unlike the hypothesized flexible coordination geometry of this compound .
Functional Comparison
- Thermal Resistance : Al2CaFe2MgO14P2 exceeds both compounds in stability above 600°C, making it superior for aerospace materials, whereas this compound may target moderate-temperature industrial processes .
Research Findings and Limitations
- Synthesis Methods : this compound’s proprietary synthesis likely involves solvothermal techniques, akin to C32H16CuNs, but with modified ligand ratios to enhance durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
